(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
This compound features a chalcone-like enone backbone (prop-2-en-1-one) substituted with a benzo[d][1,3]dioxol-5-yl group at the β-position and a 1,4-thiazepane ring at the α-position.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-19(2)11-15-12-24-9-3-8-20(15)18(21)7-5-14-4-6-16-17(10-14)23-13-22-16/h4-7,10,15H,3,8-9,11-13H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQBGDCSOFBNFV-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1CSCCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, including its mechanisms of action, therapeutic potentials, and toxicity profiles.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
The structure features a benzo[d][1,3]dioxole moiety and a thiazepane ring, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds containing the benzo[d][1,3]dioxole structure. For instance:
- Compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's derivatives have shown promising antifungal effects:
- A study highlighted that certain derivatives demonstrated excellent antifungal activity against Candida albicans, suggesting that modifications in the structure can enhance efficacy .
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds:
- In vitro studies indicated that some derivatives of this compound exhibited cytotoxic effects against cancer cell lines, with IC50 values suggesting potential as anticancer agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interaction with Membrane Proteins : It may disrupt membrane integrity in fungi and bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Toxicity Profile
Assessing the toxicity is essential for any potential therapeutic agent:
- Preliminary toxicity studies indicated that while some derivatives showed cytotoxicity at high concentrations, they were generally well-tolerated at lower doses . Further studies are required to establish a comprehensive safety profile.
Case Studies and Research Findings
A few notable case studies include:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant activity against S. aureus with MIC values ranging from 625–1250 µg/mL. |
| Study B | Antifungal | Derivatives showed antifungal activity against C. albicans. |
| Study C | Cytotoxicity | Certain derivatives displayed IC50 values indicating potential anticancer properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Chalcone Derivatives with Benzo[d]dioxol Substituents
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one (): Key Differences: Replaces the thiazepane ring with a bithiophenyl group. Impact: The bithiophene enhances π-conjugation, leading to redshifted UV-Vis absorption (λmax ~400 nm) compared to non-thiophene analogs.
- (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (): Key Differences: Substitutes thiazepane with a 3-bromophenyl group.
(b) Heterocyclic Amine Derivatives
(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one ():
- Key Differences : Replaces thiazepane with a bis(4-methoxyphenyl)methyl-piperazine.
- Impact : The piperazine’s smaller ring size (6-membered vs. 7-membered thiazepane) and methoxy groups may reduce conformational flexibility and alter receptor binding compared to the target compound’s thiazepane-DMAM group .
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (): Key Differences: Uses a thiazole-cyclopropane carboxamide scaffold instead of enone-thiazepane.
Comparison with Analogues :
Physicochemical Properties
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
